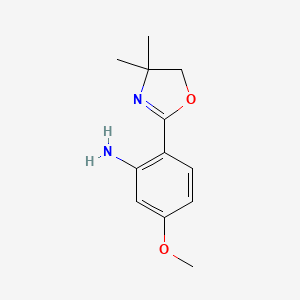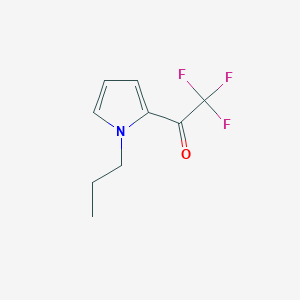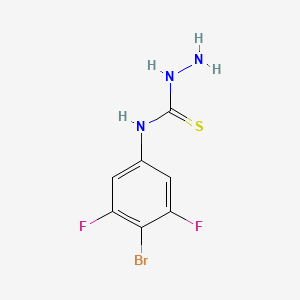
1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane is an organic compound characterized by the presence of a chloromethyl group attached to a benzyl ring, which is further connected to a methoxydisulfane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane typically involves the reaction of 4-(chloromethyl)benzyl chloride with sodium methoxydisulfane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are mixed and reacted in a series of reactors. This method allows for better control over reaction conditions and scalability. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfane moiety to thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to 50°C.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, low temperature.
Substitution: Amines, thiols; conditions: solvents like dichloromethane, room temperature to 40°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the production of specialty polymers and as a cross-linking agent in the manufacture of high-performance materials.
Mechanism of Action
The mechanism by which 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane exerts its effects involves the interaction of the chloromethyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, disrupting normal cellular functions. The disulfane moiety can also undergo redox reactions, generating reactive sulfur species that can further interact with cellular components.
Comparison with Similar Compounds
- 1-(4-(Chloromethyl)benzyl)-2-methoxysulfane
- 1-(4-(Chloromethyl)benzyl)-2-ethoxydisulfane
- 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfide
Comparison: 1-(4-(Chloromethyl)benzyl)-2-methoxydisulfane is unique due to its specific combination of a chloromethyl group and a methoxydisulfane moiety. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, the presence of the methoxy group can influence the compound’s solubility and reactivity, making it more suitable for certain applications compared to its ethoxy or sulfide analogs.
Properties
Molecular Formula |
C9H11ClOS2 |
|---|---|
Molecular Weight |
234.8 g/mol |
IUPAC Name |
1-(chloromethyl)-4-[(methoxydisulfanyl)methyl]benzene |
InChI |
InChI=1S/C9H11ClOS2/c1-11-13-12-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |
InChI Key |
YONHNUXEKDOSOO-UHFFFAOYSA-N |
Canonical SMILES |
COSSCC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)






![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)






